molecular formula C17H17Cl2N3O B3037847 (4-(4-Amino-2-chlorophenyl)piperazin-1-yl)(4-chlorophenyl)methanone CAS No. 640759-18-8

(4-(4-Amino-2-chlorophenyl)piperazin-1-yl)(4-chlorophenyl)methanone

Cat. No.: B3037847
CAS No.: 640759-18-8
M. Wt: 350.2 g/mol
InChI Key: QFTYBPMHITZRJQ-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a piperazine core substituted with a 4-chlorophenyl group and a 4-amino-2-chlorophenyl moiety (CAS: 640759-18-8). Its molecular formula is C₁₇H₁₆Cl₂N₃O, with a molecular weight of 350.24 g/mol .

Potential Applications: Piperazine derivatives are frequently explored in medicinal chemistry for CNS targeting, enzyme inhibition, or antiviral activity.

Properties

IUPAC Name

[4-(4-amino-2-chlorophenyl)piperazin-1-yl]-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3O/c18-13-3-1-12(2-4-13)17(23)22-9-7-21(8-10-22)16-6-5-14(20)11-15(16)19/h1-6,11H,7-10,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTYBPMHITZRJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)N)Cl)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbodiimide-Mediated Amide Coupling

A widely employed method involves the coupling of 4-chlorobenzoic acid derivatives with substituted piperazines using carbodiimide reagents. As demonstrated in the synthesis of structurally analogous imidazo[2,1-b]thiazole-piperazine conjugates, this approach typically proceeds via the following steps:

  • Activation of the Carboxylic Acid :
    4-Chlorobenzoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dry dimethylformamide (DMF). This generates a reactive O-acylisourea intermediate, facilitating nucleophilic attack by the piperazine amine.

  • Nucleophilic Substitution :
    The activated carbonyl reacts with 4-(4-amino-2-chlorophenyl)piperazine in the presence of triethylamine (TEA) as a base. The reaction is conducted at 0°C for 10 minutes, followed by stirring at room temperature for 12 hours to ensure completion.

  • Workup and Purification :
    The crude product is precipitated using ice-cold water, extracted with dichloromethane (DCM), and purified via column chromatography (silica gel, 3% methanol/DCM). Yields typically range from 85–90% for analogous compounds.

Key Advantages :

  • High functional group tolerance.
  • Scalable for industrial production using continuous flow reactors.

Acid Chloride Intermediate Route

An alternative method leverages the formation of an acid chloride intermediate, as reported in the synthesis of 1-(4-chlorophenyl)cyclopropylmethanone:

  • Chlorination of 4-Chlorobenzoic Acid :
    Thionyl chloride (SOCl₂) is added to 4-chlorobenzoic acid in refluxing toluene, yielding 4-chlorobenzoyl chloride. Excess SOCl₂ is removed under reduced pressure.

  • Piperazine Coupling :
    The acid chloride is reacted with 4-(4-amino-2-chlorophenyl)piperazine in anhydrous DCM at 0°C. TEA is added to neutralize HCl generated during the reaction.

  • Deprotection and Isolation :
    After quenching with aqueous sodium bicarbonate, the organic layer is dried (Na₂SO₄) and concentrated. The product is recrystallized from ethanol/water (3:1), achieving 78–82% yield.

Optimization Notes :

  • Excess piperazine (1.5 eq) improves yield by mitigating di-adduct formation.
  • Controlled temperature prevents decomposition of the acid chloride.

Comparative Analysis of Synthetic Methods

Parameter Carbodiimide Method Acid Chloride Method
Yield 85–90% 78–82%
Reaction Time 12–16 hours 4–6 hours
Byproducts Minimal HCl gas
Scalability High Moderate
Cost Efficiency Moderate (EDCI/HOBt) High (SOCl₂)

Substrate Synthesis and Precursor Preparation

Synthesis of 4-(4-Amino-2-chlorophenyl)piperazine

The piperazine precursor is synthesized via nitration and reduction of 2-chloropyridine derivatives, as outlined in the preparation of 4-amino-2-chloropyridine:

  • Nitration :
    2-Chloropyridine is treated with fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at 50°C, yielding 2-chloro-4-nitropyridine.

  • Catalytic Hydrogenation :
    The nitro group is reduced using hydrogen gas (H₂, 50 psi) and palladium on carbon (Pd/C) in ethanol. Reaction completion is confirmed by thin-layer chromatography (TLC).

  • Piperazine Functionalization :
    The resulting 4-amino-2-chloropyridine undergoes nucleophilic aromatic substitution with piperazine in refluxing DMF, forming the target precursor.

Industrial-Scale Production Considerations

Solvent Selection and Waste Management

  • Preferred Solvents : DMF and DCM are favored for their high solubility of intermediates. However, industries are transitioning to greener alternatives like cyclopentyl methyl ether (CPME) to reduce environmental impact.
  • Waste Streams : Neutralization of acidic byproducts (e.g., HCl) with aqueous NaOH generates saline waste, necessitating advanced oxidation processes for treatment.

Process Intensification

Continuous flow reactors enhance reaction efficiency by improving heat transfer and reducing side reactions. For example, a microreactor system for EDCI-mediated couplings achieves 95% conversion in 30 minutes, compared to 12 hours in batch reactors.

Challenges and Mitigation Strategies

Amino Group Protection

The primary amine in 4-(4-amino-2-chlorophenyl)piperazine is prone to undesired acylation. Protection with tert-butoxycarbonyl (Boc) groups prior to coupling, followed by deprotection using trifluoroacetic acid (TFA), minimizes side reactions.

Regioselectivity in Electrophilic Substitution

Competing substitution at the 2- and 4-positions of the chlorophenyl ring is addressed by using directing groups (e.g., nitro) during intermediate synthesis, which are later reduced to amines.

Chemical Reactions Analysis

Formation of the Piperazine Core

The piperazine ring is synthesized through cyclization of ethylenediamine derivatives. For example:

  • Step 1 : Reaction of 4-aminophenol with piperazine under basic conditions (e.g., sodium hydroxide) to form the piperazine-phenol intermediate .

  • Step 2 : Subsequent acylation (e.g., benzoylation) of the piperazine-phenol intermediate to introduce the aryl ketone group .

Key Reactions

The compound undergoes several chemically significant reactions, including:

Amide Bond Formation

The methanone linkage is formed through:

  • Condensation of acid chlorides : For example, reaction of 4-chlorobenzoyl chloride with piperazine derivatives under acidic conditions .

  • Nucleophilic acyl substitution : The piperazine nitrogen attacks the carbonyl carbon of the benzoyl chloride, forming a stable amide bond .

Hydrolysis of Amides

Under acidic or basic conditions (e.g., H₂SO₄, HBr), the amide bond can hydrolyze to yield carboxylic acids or amines .

Electrophilic Aromatic Substitution

The presence of halogen substituents (Cl) on the phenyl rings allows for further functionalization via substitution reactions (e.g., nitration, amination) .

Table 2: Reaction Mechanisms and Outcomes

Reaction TypeMechanismProductReference
Amide bond formationNucleophilic substitutionStable methanone linkage
HydrolysisAcid/base catalysisCarboxylic acid/amine
Electrophilic substitutionHalogen replacementFunctionalized phenyl rings

Biological Relevance

The compound exhibits potential therapeutic activity due to its dual pharmacophoric design (piperazine and aryl ketone moieties).

Tyrosinase Inhibition

Similar piperazine-aryl ketone derivatives (e.g., ML210) inhibit tyrosinase activity, suggesting applications in anti-melanogenic therapies .

Anticancer and Neuropharmacological Effects

  • Anticancer activity : The triazole/triazole-like moieties in related compounds (e.g., SCHEMBL1497865) exhibit cytotoxic effects against cancer cells .

  • Neuropharmacology : Piperazine-based compounds (e.g., clozapine analogs) interact with dopamine receptors, indicating potential for antipsychotic applications .

Table 3: Biological Activity of Related Compounds

CompoundTarget/MechanismActivityReference
ML210Tyrosinase inhibitionAnti-melanogenic
SCHEMBL1497865CytotoxicityAnticancer
Clozapine analogsDopamine receptor bindingAntipsychotic

Challenges and Optimization

  • Synthetic complexity : The presence of multiple halogen and amine groups requires precise control of reaction conditions to minimize by-products .

  • Toxicity concerns : The combination of chloro and amino substituents may lead to adverse effects, necessitating thorough pharmacological profiling .

Scientific Research Applications

(4-(4-Amino-2-chlorophenyl)piperazin-1-yl)(4-chlorophenyl)methanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (4-(4-Amino-2-chlorophenyl)piperazin-1-yl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects .

Biological Activity

The compound (4-(4-Amino-2-chlorophenyl)piperazin-1-yl)(4-chlorophenyl)methanone , also known as CAS 640759-18-8 , is a piperazine derivative that has garnered attention for its potential biological activities, particularly in cancer treatment and neuropharmacology. This article synthesizes diverse research findings on its biological activity, including structure-activity relationships, mechanisms of action, and case studies.

Chemical Structure and Properties

  • Molecular Formula : C17H17Cl2N3O
  • Molecular Weight : 348.24 g/mol
  • IUPAC Name : 4-(4-amino-2-chlorophenyl)-1-piperazinyl(4-chlorophenyl)methanone

The structure features a piperazine ring substituted with both amino and chlorophenyl groups, which are critical for its biological activity.

Research indicates that this compound functions primarily through the inhibition of specific cellular pathways related to cancer cell proliferation and apoptosis. Notably, studies have shown that derivatives of piperazine can disrupt microtubule dynamics, leading to mitotic arrest in cancer cells .

Key Mechanisms:

  • Microtubule Disruption : Similar compounds have been shown to inhibit microtubule dynamics, which is crucial for cell division .
  • Dopamine D4 Receptor Affinity : The compound exhibits high affinity for dopamine D4 receptors, suggesting potential applications in neuropharmacology .

Case Studies and Findings:

  • Colon Cancer Sensitivity :
    • A study demonstrated that derivatives of piperazine, including related compounds, significantly increased the sensitivity of colon cancer cells to apoptotic stimuli. The compound induced mitotic arrest in HT29 human colon cancer cells with effective doses indicating strong anticancer properties .
  • Dopamine Receptor Studies :
    • Research on similar compounds revealed that they exhibit selective binding to dopamine D4 receptors with an IC50 value as low as 0.057 nM, indicating high specificity and potential for treating disorders linked to dopamine dysregulation .
  • Cytotoxicity Testing :
    • In vitro studies assessed the cytotoxic effects against various cancer cell lines (e.g., MCF-7 and HepG2). The compound demonstrated significant antiproliferative activity, with IC50 values indicating effective inhibition of cell growth compared to standard chemotherapeutics .

Structure-Activity Relationship (SAR)

The biological activity of this compound is highly dependent on the structural modifications made to the piperazine framework.

Modification TypeEffect on Activity
Chlorine SubstitutionIncreased affinity for D4 receptors
Amino Group PositioningEnhanced cytotoxicity against cancer cells
Variations in Aromatic RingsAltered selectivity towards different receptor subtypes

Safety and Toxicology

While promising, the safety profile of this compound requires thorough investigation. Preliminary studies suggest moderate toxicity levels; however, detailed toxicological assessments are necessary to establish safety margins for clinical applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Core

Table 1: Key Structural and Functional Differences
Compound Name Substituents on Piperazine Molecular Weight (g/mol) Notable Properties
(4-(4-Amino-2-chlorophenyl)piperazin-1-yl)(4-chlorophenyl)methanone (Target) 4-chlorophenyl, 4-amino-2-chlorophenyl 350.24 Balanced lipophilicity (Cl) and solubility (NH₂); potential CNS activity
(4-Chlorophenyl)(piperazin-1-yl)methanone (CAS: 54042-47-6) 4-chlorophenyl 240.70 Simpler structure; lacks amino group, reducing solubility and H-bonding capacity
(4-Aminophenyl)(4-methylpiperazin-1-yl)methanone 4-methylpiperazine, 4-aminophenyl 245.32 Methyl group enhances metabolic stability; amino group improves solubility
(4-{[4-(4-Chlorophenyl)pyrimidin-2-yl]amino}phenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methanone 4-(2-hydroxyethyl)piperazine, pyrimidinyl 434.93 Hydroxyethyl group increases hydrophilicity; pyrimidine enhances π-π interactions
Key Findings:
  • Amino Group: The 4-amino-2-chlorophenyl substituent introduces hydrogen-bonding capability, which may increase target specificity compared to purely halogenated analogs (e.g., CAS: 54042-47-6) .
  • Piperazine Modifications : Addition of groups like hydroxyethyl () or methyl () alters pharmacokinetics. Methyl groups reduce polarity, while hydroxyethyl improves water solubility.
Key Findings:
  • Antiviral Potential: Analogs with halogenated aryl groups (e.g., bromopyridinyl in ) show promise in targeting viral enzymes, suggesting the target compound could be repurposed for antiviral screening.
  • Anticancer Activity: Trifluoromethyl and thiophene substituents () enhance cytotoxicity, but the target compound’s amino group may redirect activity toward neurological targets.

Physicochemical and Pharmacokinetic Properties

Table 3: Solubility and Stability Trends
Compound Feature Impact on Properties Example Compound
Chlorine Substituents ↑ Lipophilicity, ↓ Solubility Target compound; CAS: 54042-47-6
Amino Groups ↑ Solubility, ↑ Hydrogen Bonding (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone
Fluorine Substituents ↑ Metabolic Stability, ↑ Electronegativity 4-Chloro-2-fluoro-3′-(4-methylpiperazinomethyl)benzophenone ()
Key Findings:
  • The target compound’s balance of chloro (lipophilic) and amino (hydrophilic) groups may optimize bioavailability compared to analogs with extreme polarity.
  • Fluorinated analogs () exhibit enhanced metabolic stability due to C-F bond strength, but synthesis complexity increases.

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for synthesizing (4-(4-Amino-2-chlorophenyl)piperazin-1-yl)(4-chlorophenyl)methanone, and how do reaction conditions influence yield?

  • Methodological Answer : A typical route involves coupling 4-nitrobenzoyl chloride derivatives with piperazine intermediates under basic conditions (e.g., triethylamine) to form the ketone backbone, followed by nitro-group reduction using SnCl₂ in acidic media to yield the amino group . Reaction optimization, such as solvent choice (e.g., DMF vs. THF) and temperature control (e.g., 0–5°C for nitro reduction), significantly impacts yield. For example, a 55% yield was reported for a structurally similar compound via reductive amination .

Q. How is the molecular structure of this compound confirmed in crystallographic studies?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed to determine bond lengths, angles, and packing arrangements. Parameters include:

  • Crystallographic Data :
ParameterValue (Example from Similar Compound)Source
Space groupP21/c
Unit cell dimensionsa = 6.0686 Å, b = 18.6887 Å, c = 14.9734 Å
R factor0.035
  • Refinement software (e.g., SHELX) and low-temperature data collection (113 K) minimize thermal motion artifacts .

Q. What spectroscopic techniques are used to characterize this compound, and how are data interpreted?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify substituent positions. For example, aromatic protons appear at δ 6.8–7.4 ppm, while piperazine protons resonate at δ 2.5–3.5 ppm .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 387.1 for C₁₈H₁₆Cl₂N₃O) .
  • FT-IR : Stretching vibrations for C=O (1660–1680 cm⁻¹) and NH₂ (3350–3450 cm⁻¹) are critical .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for piperazine-based analogs?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times). A systematic approach includes:

Standardized Assays : Use common protocols (e.g., MIC for antimicrobial activity) .

Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., chloro vs. methyl groups on piperazine) .

Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding interactions with targets like serotonin receptors .

Q. What strategies optimize the compound’s solubility and stability for in vivo studies?

  • Methodological Answer :

  • Salt Formation : Dihydrochloride salts improve aqueous solubility (e.g., 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride) .
  • Prodrug Design : Esterification of hydroxyl groups enhances membrane permeability .
  • Stability Testing : HPLC under varied pH (3–9) and temperature (4–37°C) identifies degradation pathways .

Q. How do steric and electronic effects of the 4-chlorophenyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Steric Effects : Bulkier substituents hinder nucleophilic substitution at the piperazine nitrogen, requiring catalysts like Pd(PPh₃)₄ .
  • Electronic Effects : Electron-withdrawing Cl groups activate the phenyl ring for electrophilic aromatic substitution (e.g., nitration at meta positions) .

Data Contradiction Analysis

Q. Why do different studies report conflicting yields for similar piperazine derivatives?

  • Methodological Answer : Contradictions arise from:

  • Purification Methods : Column chromatography (silica vs. reverse-phase) impacts recovery .
  • Starting Material Purity : Commercial 4-chlorophenyl precursors vary in isomer content (e.g., ortho vs. para substitution) .
  • Reaction Scalability : Pilot-scale reactions (≥10 g) often report lower yields due to heat dissipation issues .

Experimental Design Considerations

Q. How should researchers design assays to evaluate this compound’s potential as a kinase inhibitor?

  • Methodological Answer :

Target Selection : Focus on kinases with piperazine-binding pockets (e.g., BCR-ABL) .

Inhibition Assays : Use fluorescence polarization (FP) or TR-FRET for IC₅₀ determination .

Control Compounds : Compare with imatinib derivatives to benchmark activity .

Structural and Functional Insights

Q. What crystallographic data support the compound’s conformational flexibility in receptor binding?

  • Methodological Answer : SC-XRD reveals torsional angles between the piperazine and chlorophenyl groups (e.g., 15–25° rotation in similar structures), enabling "induced-fit" binding to receptors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(4-Amino-2-chlorophenyl)piperazin-1-yl)(4-chlorophenyl)methanone
Reactant of Route 2
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(4-(4-Amino-2-chlorophenyl)piperazin-1-yl)(4-chlorophenyl)methanone

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